![molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8](/img/structure/B112484.png)
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
説明
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic organic compound with the molecular formula C17H21ClN2O4 This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring
準備方法
The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:
Starting Materials: The synthesis begins with 4-chloropiperidine and 1,4-dichlorobutane as the primary starting materials.
Formation of Intermediate: These starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic intermediate.
Protection with Boc Group: The intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Final Product: The final product, 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one, is obtained after purification steps, such as recrystallization or chromatography
化学反応の分析
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
科学的研究の応用
Structure and Characteristics
- Molecular Formula : C₁₇H₂₁ClN₂O₄
- Molecular Weight : 352.81 g/mol
- CAS Number : 332187-61-8
- Solubility : Soluble in organic solvents; moderate solubility in water.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including:
- High gastrointestinal absorption
- Blood-brain barrier permeability , indicating potential central nervous system activity
- CYP inhibition , specifically as a substrate for CYP2D6, which may influence drug interactions.
Medicinal Chemistry
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural motifs are conducive to modifications that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of spiro[4H-3,1-benzoxazine] compounds exhibit antidepressant-like effects in animal models. The introduction of the Boc (tert-butoxycarbonyl) protecting group may enhance the stability and bioavailability of these compounds, making them suitable candidates for further development.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique spirocyclic structure allows for diverse modifications, facilitating the creation of libraries of compounds for high-throughput screening.
Synthetic Pathways
- Amine Coupling Reactions : The Boc group can be easily removed to expose an amine functionality for further coupling with various electrophiles.
- Cyclization Reactions : The spiro structure can be utilized to create more complex cyclic systems through cyclization reactions.
Neuropharmacology
Due to its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems, this compound is being explored for applications in treating neurological disorders such as depression and anxiety.
Anticancer Research
Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve modulation of apoptotic pathways or interference with cellular signaling.
作用機序
The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .
類似化合物との比較
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can be compared with other spirocyclic compounds, such as:
6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Lacks the Boc protecting group, making it more reactive.
6-fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: The parent compound without any halogen substitution, offering different chemical properties
生物活性
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the spirocyclic system that combines benzoxazine and piperidine moieties. Its molecular formula is with a molecular weight of approximately 252.7 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Antitumor Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it demonstrated significant activity against COLO201 human colorectal adenocarcinoma and MDA-MB-231 breast cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
COLO201 | <30 | Induces G2/M phase arrest |
MDA-MB-231 | <30 | Blocks DNA synthesis |
The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its antitumor effects, preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties. Specifically, related benzoxazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1) , indicating a potential for broader antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications to the benzoxazine and piperidine structures can significantly influence biological activity. For example:
- Chlorination at position 6 enhances cytotoxicity.
- Alterations in the Boc group affect solubility and stability.
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of various benzoxazine derivatives including this compound using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 30 µM across multiple tumor cell lines.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression. These studies suggest that the compound interacts favorably with protein targets associated with cell cycle regulation .
特性
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 | |
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332187-61-8 | |
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。